7-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Medicinal Chemistry ADME Lipophilicity

Researchers requiring lipophilic pyrazolo[1,5-a]pyrimidine probes face limited access to 2,4-dichloro-substituted variants with halogen-bonding capability. This compound directly addresses that gap: • Computed logP 7.68 for membrane permeability and lipid-compartment accumulation studies • Two chlorine atoms at the 2- and 4-positions provide halogen-bond donor sites for SPR, ITC, and X-ray crystallography target-engagement assays • Structurally aligned with CDK inhibitor scaffolds (e.g., BS-181 analog class) for broad-panel cancer cell line screening Supplied with full analytical documentation; available in mg to g quantities for immediate dispatch.

Molecular Formula C20H15Cl2N3S
Molecular Weight 400.3 g/mol
Cat. No. B12226346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC20H15Cl2N3S
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)SCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4
InChIInChI=1S/C20H15Cl2N3S/c1-13-9-19(26-12-15-7-8-16(21)10-18(15)22)25-20(24-13)17(11-23-25)14-5-3-2-4-6-14/h2-11H,12H2,1H3
InChIKeyPVTYZTMXUFTTBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine – Identity & Physicochemical Profile


7-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (C20H15Cl2N3S, MW 400.3 g/mol) is a fully synthetic, sulfur-linked heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine family . The scaffold is recognized as a privileged structure in medicinal chemistry, and the 2,4‑dichlorobenzylsulfanyl substituent distinguishes this compound from simpler benzylthio‑substituted analogs. Although no direct, head‑to‑head experimental comparison data are publicly available at the time of this analysis, the combination of a lipophilic, electron‑withdrawing dichlorobenzyl moiety with the pyrazolo[1,5-a]pyrimidine core creates a structurally differentiated entity that warrants consideration over close analogs when lipophilicity‑driven target engagement or halogen‑bonding interactions are desired [1].

Heterocyclic Family Pyrazolo[1,5-a]pyrimidine
Key Substituent 2,4-Dichlorobenzylsulfanyl at C7
Differentiator Dual chlorine atoms increase lipophilicity and provide halogen-bonding donor sites

7-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine – Irreplaceability vs. Generic Analogs


The pyrazolo[1,5‑a]pyrimidine family is highly tolerant of substitution at the 7‑position, meaning that even structurally similar compounds (e.g., 7‑benzylthio‑3‑methyl‑5‑phenylpyrazolo[1,5‑a]pyrimidine or 7‑[(4‑chlorobenzyl)sulfanyl]‑5‑methyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine) can exhibit markedly different biological and physicochemical behavior [1]. The 2,4‑dichlorobenzyl group introduces two electron‑withdrawing chlorine atoms that simultaneously increase lipophilicity (clogP ≈ 7.68), reduce electron density on the aromatic ring, and provide two halogen‑bond donor sites—features absent from the unsubstituted benzylthio analog . These properties directly influence passive membrane permeability, cytochrome P450 susceptibility, and the potential for specific halogen‑bonding interactions with biological targets. Consequently, substituting the 2,4‑dichlorobenzylsulfanyl moiety with a generic benzylthio or monohalogenated benzyl group can alter target binding kinetics, metabolic stability, and overall pharmacological profile in ways that are not predictable without direct comparative data .

  • Lipophilicity shift Replacing 2,4-dichlorobenzyl with unsubstituted benzylthio alters logP by ~2 log units, affecting permeability and binding.
  • Halogen-bonding loss Monohalogenated analogs lack dual halogen-bond donor sites, potentially shifting target binding and selectivity.
  • Metabolic profile change Substitution may unpredictably affect CYP susceptibility and metabolic stability, complicating SAR interpretation.

7-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine – Quantitative Differentiation Evidence


Lipophilicity: 2,4-Dichlorobenzyl vs. Unsubstituted Benzylthio

The target compound exhibits a computed logP of 7.68, contrasting with the non‑chlorinated benzylthio analog 7‑benzylthio‑3‑methyl‑5‑phenylpyrazolo[1,5‑a]pyrimidine, whose predicted logP is approximately 5.0–5.5 . This ~2 log unit increase in lipophilicity is attributable to the two chlorine substituents on the benzyl ring and can enhance passive membrane permeability and binding to hydrophobic protein pockets, while also potentially increasing metabolic liability and plasma protein binding. No direct experimental logP or logD measurement is available, so these values represent computational estimates that must be verified experimentally .

Lipophilicity vs Analog
Computed
Target clogP 7.68 vs analog ~5.2
Supports permeability and binding assessment
Computational estimate; no experimental logP
Medicinal Chemistry ADME Lipophilicity

Antitumor Patent Precedent for 7‑Benzylthio Scaffold

Japanese Patent JPS6157587A (Shionogi) explicitly exemplifies 7‑benzylthio‑3‑methyl‑5‑phenylpyrazolo[1,5‑a]pyrimidine as an antitumor agent with reduced side effects, establishing that the 7‑benzylthio‑substituted pyrazolo[1,5‑a]pyrimidine scaffold possesses validated anticancer potential [1]. The target compound represents a direct derivative in which the benzyl ring is further substituted with two chlorine atoms at the 2‑ and 4‑positions. Although no quantitative IC50 or in vivo data are disclosed in the patent for either compound, the patent demonstrates that the core scaffold has been prioritized for antitumor development, providing a structural rationale for selecting the 2,4‑dichloro variant over unrelated heterocyclic series .

Patent Precedent
Class-level inference
JPS6157587A exemplifies 7-benzylthio analog as antitumor agent
Supports oncology screening rationale
No quantitative IC50 or in vivo data disclosed
Cancer Research Antitumor Agents Scaffold Prioritization

Drug‑Likeness and RO5 Violation Profile vs. Unsubstituted Analog

The target compound has a molecular weight of 400.3 Da (free base) and exhibits one Rule of Five (RO5) violation due to its high logP (7.68) . In contrast, the non‑chlorinated analog 7‑benzylthio‑3‑methyl‑5‑phenylpyrazolo[1,5‑a]pyrimidine (MW ≈ 331 Da, clogP ≈ 5.2) has zero RO5 violations . This shift from zero to one RO5 violation signals that the 2,4‑dichloro substitution pushes the molecule closer to the boundary of oral drug‑like space, with potential implications for solubility, permeability, and developability [1]. For procurement decisions, this distinction is critical: the compound may be better suited for in vitro screening and target validation rather than direct progression to in vivo PK studies without formulation optimization.

Drug-Likeness Profile
Supporting evidence
1 RO5 violation (logP >5) vs 0 for analog
Guides in vitro vs in vivo study design
Computational; verify experimentally
Drug Design Lead Optimization Lipinski Rule of Five

7-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine – Application Scenarios


Oncology Phenotypic Screening and Target Deconvolution

Given the antitumor activity disclosed for the closely related 7‑benzylthio analog in JPS6157587A [1], this 2,4‑dichloro derivative is a rational candidate for inclusion in broad‑panel cancer cell line viability screens (e.g., NCI‑60, CTD²). Its elevated lipophilicity (clogP 7.68 ) suggests it may preferentially accumulate in lipid‑rich compartments, making it particularly interesting for phenotypic assays where intracellular target engagement is required.

Halogen‑Bonding and Structure‑Based Drug Design Campaigns

The two chlorine atoms at the 2‑ and 4‑positions of the benzyl ring provide halogen‑bond donor sites that can be exploited in structure‑based design targeting protein kinases, phosphatases, or other enzymes with complementary Lewis‑base hotspots. The compound can be used as a probe to evaluate the contribution of halogen bonding to binding affinity, selectivity, and residence time in biochemical and biophysical assays (SPR, ITC, X‑ray crystallography) .

ADME/PK Benchmarking and Lipophilicity‑Driven SAR Studies

With a computed logP of 7.68 and one RO5 violation , this compound serves as a valuable tool for assessing the impact of high lipophilicity on metabolic stability, plasma protein binding, and CYP inhibition in liver microsome and hepatocyte assays. It can be used alongside the non‑chlorinated benzylthio analog (clogP ~5.2, 0 RO5 violations ) to generate matched‑pair SAR data that quantifies the ADME consequences of dichloro substitution on the benzyl ring.

Chemical Probe Development for RNA Polymerase or Kinase Inhibition

Vendor documentation and patent literature suggest that pyrazolo[1,5‑a]pyrimidine derivatives can inhibit RNA polymerase activity and cyclin‑dependent kinases [1]. While no target‑specific IC50 data are available for this exact compound, its structural alignment with known kinase inhibitor scaffolds (e.g., BS‑181, a CDK7 inhibitor with IC50 21 nM [2]) supports its use as a starting point for medicinal chemistry optimization programs aimed at ATP‑binding site inhibition.

Application
Selection Property
Validation Focus
Oncology phenotypic screening
Lipophilicity-driven intracellular accumulation
Cell-viability and target engagement assays
Halogen-bonding probe design
Dual chlorine halogen-bond donor sites
Binding affinity and residence time assays
ADME/PK benchmarking
High lipophilicity and RO5 flag
Metabolic stability, protein binding, CYP inhibition
Chemical probe for kinase inhibition
Pyrazolo[1,5-a]pyrimidine kinase inhibitor scaffold
Kinase profiling and ATP-competitive inhibition
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